

Technical Support Center: Purification of Tetralone Isomer Mixtures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6,7-Dimethoxy-1-tetralone**

Cat. No.: **B079651**

[Get Quote](#)

Welcome to the technical support center for the purification of complex tetralone isomer mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating specific tetralone isomers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.

The Challenge of Tetralone Isomer Separation

Tetralones are a class of bicyclic aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.^[1] A synthetic route can often yield a complex mixture of isomers, including:

- Positional Isomers: Such as α -tetralone and β -tetralone, where the carbonyl group is at different positions on the non-aromatic ring.^{[1][2]}
- Constitutional Isomers: With substituents at various positions on the aromatic or non-aromatic ring.
- Stereoisomers: Including enantiomers and diastereomers, which are common in substituted tetralones.

The subtle differences in the physicochemical properties of these isomers make their separation a significant challenge. This guide will walk you through common purification

techniques and how to troubleshoot them effectively.

Troubleshooting Guide: Chromatographic Methods

Chromatography is a cornerstone technique for separating tetralone isomers. However, achieving baseline separation can be difficult. This section addresses common problems encountered with High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

Q1: My tetralone isomers are co-eluting or have very poor resolution in reverse-phase HPLC. What should I do?

A1: This is a common issue, especially with closely related positional or constitutional isomers. Here's a systematic approach to troubleshoot:

- Mobile Phase Optimization:
 - Solvent Strength: If isomers are eluting too quickly, decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention and may improve resolution.^[3] Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary.
 - Solvent Selectivity: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation. Methanol is a protic solvent and can engage in hydrogen bonding, which may differentiate isomers that have different hydrogen bonding capabilities.
 - Additives: For tetralones with basic or acidic functional groups, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., triethylamine) to the mobile phase can suppress ionization and reduce peak tailing, leading to sharper peaks and better resolution.^[4]
- Stationary Phase Considerations:

- Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider a phenyl-hexyl column, which can offer alternative pi-pi interactions with the aromatic ring of the tetralones, or a polar-embedded column for isomers with polar substituents.[5]
- Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 μm) can significantly increase efficiency and resolution. A longer column will also provide more theoretical plates, enhancing separation.
- Temperature Control:
 - Operating the column at a controlled, elevated temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer. However, be mindful that it can also affect selectivity, so optimization is key.[6]

Q2: I'm trying to separate enantiomers of a chiral tetralone derivative, but I'm not getting any separation on my chiral column.

A2: Chiral separations are highly specific. If you're not seeing resolution, consider the following:

- Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiraldex® or Chiraldex®) are often a good starting point for tetralone derivatives.[7] If one type of polysaccharide CSP doesn't work, try another with a different chiral selector.
- Mobile Phase Mode:
 - Normal Phase: Often provides better selectivity for chiral separations of tetralones. Typical mobile phases consist of a non-polar solvent like hexane or heptane with a polar modifier (the alcohol).
 - Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in the mobile phase are crucial. Systematically screen different alcohols and their concentrations. For some tetralone derivatives, a small change in the alcohol percentage can dramatically impact resolution.
- Temperature: Lowering the column temperature often enhances enantioselectivity, as the separation is frequently an enthalpy-driven process.

- Chemical Derivatization: If direct separation is unsuccessful, consider derivatizing the tetralone with a chiral derivatizing agent to form diastereomers.^[8] These diastereomers have different physical properties and can often be separated on a standard achiral column.

Flash Chromatography

Q1: I'm having trouble getting good separation of my tetralone isomers using automated flash chromatography. How can I optimize my method?

A1: Effective flash chromatography relies on good method development, which often starts with Thin-Layer Chromatography (TLC).

- TLC for Method Optimization:

- Solvent Screening: Use TLC to screen different solvent systems. The goal is to find a system where your target isomer has a retention factor (R_f) between 0.15 and 0.35 for isocratic elution.^[9] A good separation on TLC is indicated by a clear difference in the R_f values (ΔR_f) between the isomers.
- From TLC to Flash: The number of column volumes (CV) required to elute a compound in an isocratic flash method can be estimated as $1/R_f$.^[9] A larger difference in CV (ΔCV) between your isomers suggests a better separation and allows for a higher sample load.

- Gradient Optimization:

- If a suitable isocratic method cannot be found, a gradient is necessary. A common mistake is to run a gradient that is too steep. A shallow gradient around the elution point of your isomers will provide the best resolution. Modern flash chromatography systems have software that can help you develop an optimized gradient based on your TLC data.^[10]

- Stationary Phase and Loading:

- Solid Phase: For most tetralone separations, standard silica gel is sufficient.
- Sample Loading: For best results, dissolve your crude mixture in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel (dry loading). This often

provides sharper bands and better separation than a liquid injection, especially if the sample is not very soluble in the mobile phase.

Supercritical Fluid Chromatography (SFC)

Q1: When should I consider using SFC for tetralone isomer purification?

A1: SFC is a powerful technique that is often underutilized for achiral separations but is a go-to for chiral separations.

- For Diastereomers and Positional Isomers: SFC can offer orthogonal selectivity to reverse-phase HPLC. If you are struggling with co-elution in HPLC, SFC is an excellent alternative to screen. It has been shown to be more successful than traditional HPLC for separating diastereomeric mixtures of drug-like compounds.[11]
- For Chiral Separations: SFC is often faster and uses less toxic solvents than normal-phase HPLC for chiral separations, making it a "greener" alternative.[12][13] The low viscosity of supercritical CO₂ allows for high flow rates and rapid separations.[12][13]
- For Preparative Scale: SFC is particularly advantageous for preparative work due to the rapid evaporation of CO₂ post-collection, which simplifies product isolation.[12]

Q2: What are the key parameters to optimize in SFC for tetralone isomer separation?

A2: SFC method development involves optimizing several parameters:

- Co-solvent: Methanol is a common and effective co-solvent. The percentage of the co-solvent is a primary driver of retention and selectivity.
- Additives: Small amounts of additives (e.g., ammonium hydroxide for basic compounds, trifluoroacetic acid for acidic compounds) can significantly improve peak shape.
- Stationary Phase: A wide range of stationary phases, both chiral and achiral, are available for SFC. Screening a variety of columns is often the most effective approach to finding a suitable separation.[6]
- Backpressure and Temperature: These parameters influence the density of the supercritical fluid and thus its solvating power. They can be fine-tuned to optimize a separation.

Troubleshooting Guide: Crystallization

Crystallization is a powerful and scalable purification technique, but inducing crystallization and achieving high purity can be challenging.[\[14\]](#)

Q1: My tetralone isomer mixture oils out instead of crystallizing. What can I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when cooling is too rapid.

- Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
- Solvent Choice: The solvent may be too good a solvent. Try a solvent system where the tetralone is less soluble. A two-solvent system can be effective here. Dissolve the compound in a good solvent at an elevated temperature, then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. [\[15\]](#)
- Lower Concentration: Start with a more dilute solution. This will lower the saturation point and may prevent oiling out.

Q2: No crystals are forming even after my solution has cooled. How can I induce crystallization?

A2: If your solution is supersaturated but no crystals have formed, nucleation has not occurred.

- Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.
- Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This seed crystal will act as a template for further crystal growth.
- Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

Q3: My recrystallized tetralone is still impure. What went wrong?

A3: This can happen for a few reasons:

- Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Slower cooling allows for the formation of more ordered, and therefore purer, crystals.
- Insufficient Washing: After filtering the crystals, it is important to wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities. Using too much wash solvent or warm solvent will dissolve some of your product.[\[16\]](#)
- Inappropriate Solvent: The chosen solvent may not be effective at leaving the impurities in the solution. It is crucial to select a solvent in which the desired compound is soluble when hot but sparingly soluble when cold, while the impurities are either highly soluble at all temperatures or insoluble even when hot.[\[15\]](#)[\[17\]](#)

Frequently Asked Questions (FAQs)

Q: What is the best first-pass technique for purifying a novel tetralone mixture?

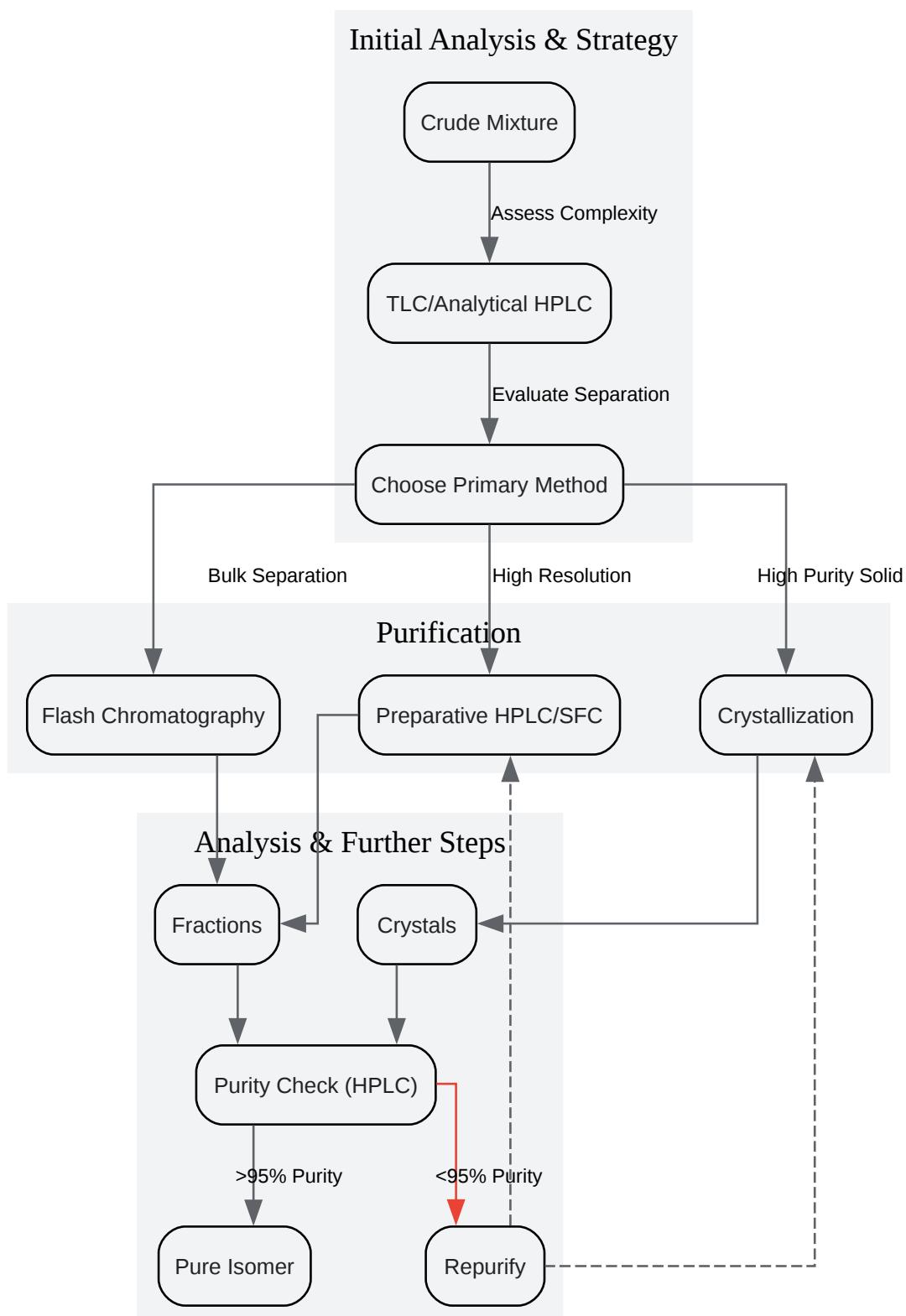
A: For a completely new mixture, flash chromatography on silica gel is an excellent first choice. It is relatively quick, uses common laboratory equipment, and can be easily guided by TLC analysis to find a suitable solvent system.[\[18\]](#) This will often allow you to separate major components and get an idea of the complexity of the mixture.

Q: How can I confirm the purity and identity of my isolated tetralone isomer?

A: Purity is typically assessed by HPLC, which can provide a quantitative measure (e.g., >99% purity by peak area). The identity of the isomer should be confirmed by a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For chiral compounds, the enantiomeric excess (ee) should be determined using a chiral HPLC or SFC method.

Q: Are there any safety concerns I should be aware of when purifying tetralones?

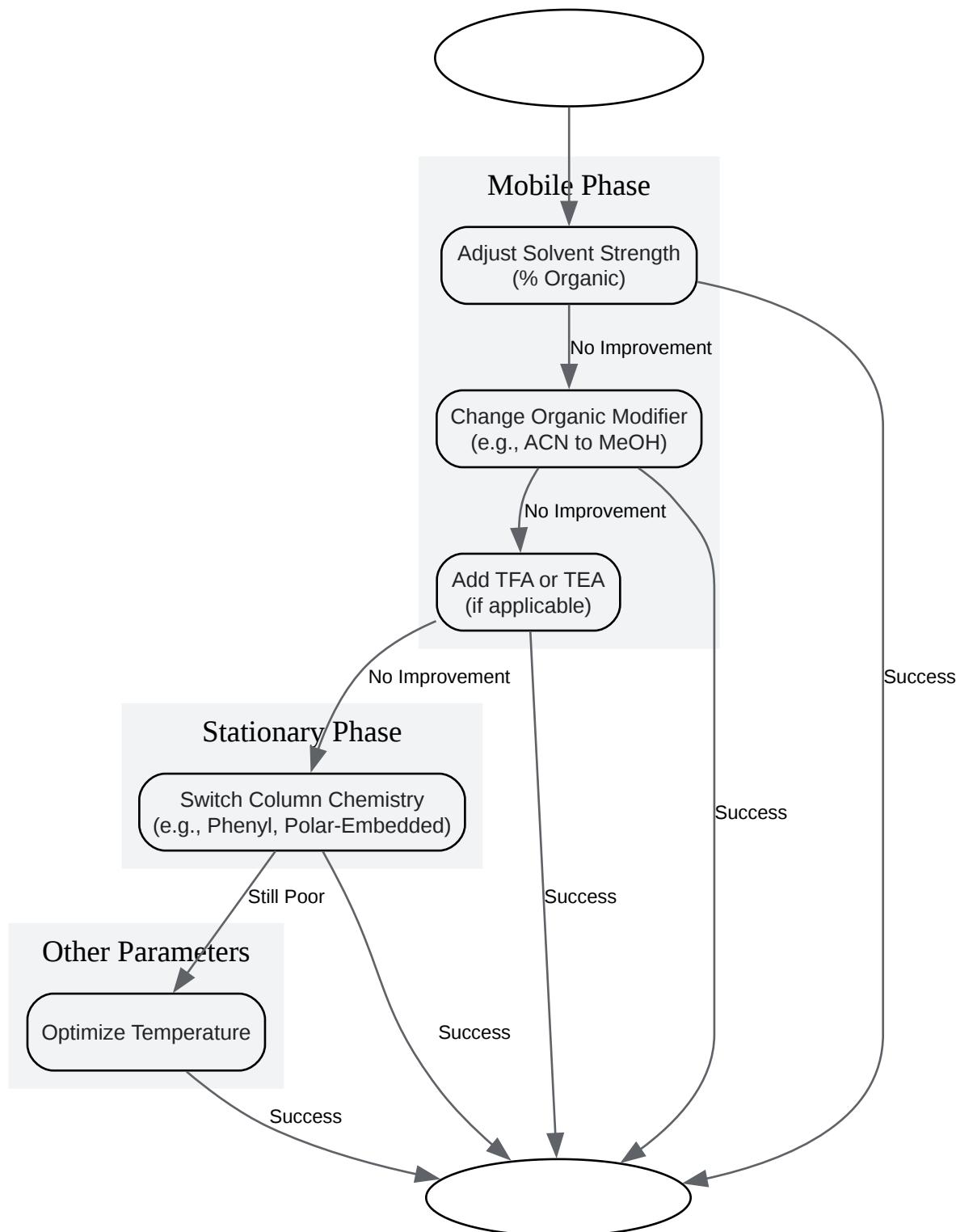
A: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the solvents used in chromatography and crystallization are flammable and/or


toxic, so all work should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals being used.

Q: Can I use derivatization to help separate my tetralone isomers?

A: Yes, chemical derivatization can be a very effective strategy.[\[19\]](#) For example, if you have a mixture of hydroxylated tetralone isomers, derivatizing the hydroxyl group to an ester or ether can change the polarity and steric properties of the molecules, often making them easier to separate by chromatography. For chiral separations, derivatization with a chiral reagent to form diastereomers is a classic and effective technique.[\[8\]](#) The reaction of ketones with reagents like sodium bisulfite can also be used for purification, as the resulting adducts are often water-soluble, allowing for separation from other organic components via extraction.[\[20\]](#)[\[21\]](#)

Visualizing Workflows


General Purification Workflow for Tetralone Isomers

[Click to download full resolution via product page](#)

Caption: A general workflow for the purification and analysis of tetralone isomer mixtures.

Troubleshooting Logic for HPLC Co-elution

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting poor resolution in HPLC of tetralone isomers.

Data Summary Table

The following table summarizes the typical starting points for various chromatographic techniques for tetralone isomer separation. These are general recommendations and will likely require optimization.

Technique	Stationary Phase	Typical Mobile Phase	Best For
Flash Chromatography	Silica Gel	Hexane/Ethyl Acetate or Dichloromethane/Methanol	Initial bulk purification, separation of less polar positional and constitutional isomers.
Reverse-Phase HPLC	C18, Phenyl-Hexyl	Acetonitrile/Water or Methanol/Water (with 0.1% TFA or Formic Acid)	High-resolution separation of a wide range of isomers, purity analysis.
Normal-Phase (Chiral) HPLC	Polysaccharide-based (e.g., Chiralpak IA, IC)	Hexane/Isopropanol or Hexane/Ethanol	Enantiomeric separations.
Supercritical Fluid Chromatography (SFC)	Various (achiral and chiral)	CO ₂ with Methanol as co-solvent	Fast chiral and achiral separations, diastereomers, "green" alternative.

Detailed Experimental Protocols

Protocol 1: General Method for Recrystallization of a Tetralone Derivative

- Solvent Selection: In a small test tube, add ~20-30 mg of the crude tetralone mixture. Add a potential solvent dropwise. A good solvent will dissolve the solid completely when heated but will result in poor solubility at room temperature. Test a few solvents to find the optimal one.

Common choices include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate.[22]

- **Dissolution:** Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[15]
- **Hot Filtration (if necessary):** If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
- **Cooling:** Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- **Drying:** Allow the crystals to dry completely under vacuum.
- **Analysis:** Determine the melting point of the crystals and check their purity by HPLC. A sharp melting point close to the literature value and a clean HPLC chromatogram indicate a successful purification.

Protocol 2: Screening for Chiral HPLC Separation of Tetralone Enantiomers

- **Column Selection:** Start with a polysaccharide-based chiral stationary phase, for example, a Chiralpak IC column.
- **Mobile Phase Preparation:** Prepare a series of mobile phases consisting of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting points are 90:10, 80:20, and 95:5 (v/v) hexane:alcohol.
- **Initial Screening:**

- Equilibrate the column with the first mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.
- Set the column temperature to 25 °C.
- Inject a small amount of the racemic tetralone solution.
- Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
- Optimization:
 - If no separation is observed, systematically change the mobile phase composition by varying the percentage of the alcohol modifier.
 - If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol).
 - If partial separation is achieved, try lowering the column temperature (e.g., to 15 °C or 10 °C) to see if resolution improves.
- Validation: Once baseline separation is achieved, the method can be validated for linearity, precision, and accuracy if quantitative analysis is required.

References

- Armstrong, D. W., Gahm, K. H., et al. (1997). Synthesis, Enantioselective Separation, and Identification of Racemic Tetralin, Indan, and Benzosuberan Derivatives. *Microchemical Journal*, 57(2), 149-165.
- Góra, J., et al. (2007). Enantioselective Dynamic Process Reduction of α - and β -Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. *Molecules*, 12(5), 1034-1045. [\[Link\]](#)
- Bhushan, R., & Kumar, V. (2010). CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [\[Link\]](#)
- University of California, Los Angeles. (n.d.).
- Regalado, E. L., et al. (2014). Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases.

- Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Biotage. (2023, February 10).
- Ebinger, K., & Weller, H. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Zhang, T., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [\[Link\]](#)
- De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [\[Link\]](#)
- Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [\[Link\]](#)
- Chromatography Forum. (2008).
- University of Rochester. (n.d.).
- Organic Syntheses. (n.d.). β -TETRALONE. [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 29).
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [\[Link\]](#)
- Wang, X., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 193, 113725. [\[Link\]](#)
- Sharma, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α -Tetralones. Letters in Organic Chemistry, 16(10), 768-777. [\[Link\]](#)
- Reddit. (2017, July 4).
- University of California, Davis. (n.d.).
- Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Wrona, M., et al. (2022). Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. Molecules, 27(12), 3698. [\[Link\]](#)
- Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC)
- Selvita. (2024, September 19).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [\[Link\]](#)
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1201-1205. [\[Link\]](#)
- Organic Syntheses. (n.d.). α -TETRALONE. [\[Link\]](#)
- Wahab, M. F., et al. (2021). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ACS Omega, 6(38), 24694-24704. [\[Link\]](#)

- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. *LCGC Europe*, 35(3), 96-102. [\[Link\]](#)
- Chromatography Online. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. [\[Link\]](#)
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. *Arkivoc*, 2024(2), 1-22. [\[Link\]](https://www.semanticscholar.org/paper/Total-Synthesis-of-Natural-Products-Containing-Thorat-Gholap/a6c2f354a8e6e5d86d5e75c7e0f2a7a4c7e1e8b1) scholar.org/paper/Total-Synthesis-of-Natural-Products-Containing-Thorat-Gholap/a6c2f354a8e6e5d86d5e75c7e0f2a7a4c7e1e8b1
- Westphal, F., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. *Drug Testing and Analysis*, 10(2), 324-332. [\[Link\]](#)
- Unacademy. (n.d.).
- Bou-Rhouch, I., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α -Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. *ACS Omega*, 9(38), 44673-44680. [\[Link\]](#)
- Ashenhurst, J. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. *Master Organic Chemistry*. [\[Link\]](#)
- Dima, C., & Dima, B. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- The Organic Chemistry Tutor. (2019, January 3).
- Hartmann, R. W., et al. (1991). New aromatase inhibitors. Synthesis and biological activity of pyridyl-substituted tetralone derivatives. *Journal of Medicinal Chemistry*, 34(10), 2958-2964. [\[Link\]](#)
- Majumdar, K. C., & Chattopadhyay, S. K. (2006). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. *Arkivoc*, 2006(14), 57-65. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [pdfs.semanticscholar.org](https://www.semanticscholar.org) [pdfs.semanticscholar.org]

- 2. Enantioselective Dynamic Process Reduction of α - and β -Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. New aromatase inhibitors. Synthesis and biological activity of pyridyl-substituted tetralone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shodhbhagirathi @ IITR: CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIESTEROMERIZING REAGENTS [shodhbhagirathi.iitr.ac.in:8081]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. mt.com [mt.com]
- 18. theseus.fi [theseus.fi]
- 19. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Purification [chem.rochester.edu]
- To cite this document: BenchChem. [Technical Support Center: Purification of Tetralone Isomer Mixtures]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079651#methods-for-purifying-complex-mixtures-of-tetralone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com